4-(Dibutylamino)naphthalene-1-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
922528-48-1 |
|---|---|
Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-(dibutylamino)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C19H25NO/c1-3-5-13-20(14-6-4-2)19-12-11-16(15-21)17-9-7-8-10-18(17)19/h7-12,15H,3-6,13-14H2,1-2H3 |
InChI Key |
YHLSMWDYBDSYRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C2=CC=CC=C21)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Dibutylamino Naphthalene 1 Carbaldehyde and Structural Analogs
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule, 4-(dibutylamino)naphthalene-1-carbaldehyde. The analysis begins by breaking down the target molecule into simpler, commercially available starting materials through a series of logical bond cleavages known as disconnections.
The two primary disconnections for this compound are:
C-C Bond Disconnection: The most logical initial disconnection is the bond between the naphthalene (B1677914) ring and the carbaldehyde group (C-CHO). This suggests a formylation reaction as the final step in the synthesis. The precursor, or synththon, generated from this disconnection is the N,N-dibutylnaphthalen-1-amine nucleus. This approach is highly favorable because the dibutylamino group is a strong electron-donating group, which activates the naphthalene ring towards electrophilic substitution, such as formylation.
C-N Bond Disconnection: The second key disconnection involves the carbon-nitrogen bond of the dibutylamino group. This leads to two potential synthetic pathways for the key intermediate, N,N-dibutylnaphthalen-1-amine:
Path A: Disconnecting the N-butyl bonds suggests a precursor of 1-naphthylamine (B1663977) (or naphthalen-1-amine), which can be subsequently alkylated with a suitable butylating agent (e.g., butyl bromide).
Path B: Disconnecting the C1-N bond of the naphthalene ring points towards 1-naphthol (B170400) as a starting material, which can be converted to the desired tertiary amine via reactions like the Bucherer reaction using dibutylamine (B89481).
This analysis outlines a multi-step synthetic strategy: the preparation of the N,N-dibutylnaphthalen-1-amine precursor, followed by the introduction of the carbaldehyde group at the 4-position.
Multi-Step Synthetic Routes
Based on the retrosynthetic analysis, the forward synthesis of this compound is executed through a sequence of reactions aimed at first assembling the substituted naphthalene precursor and then introducing the aldehyde functionality.
The cornerstone of the synthesis is the efficient preparation of N,N-dibutylnaphthalen-1-amine. This intermediate contains the core naphthalene structure and the activating dibutylamino group, which is essential for directing the subsequent formylation.
Two primary strategies are employed for the synthesis of N,N-dibutylnaphthalen-1-amine.
N-Alkylation of 1-Naphthylamine: This classic method involves the direct alkylation of a primary amine. Commercially available 1-naphthylamine is treated with a butylating agent, such as n-butyl bromide, in the presence of a base. The base is necessary to neutralize the hydrobromic acid formed during the reaction. However, a significant challenge in this approach is controlling the degree of alkylation. The reaction can potentially yield a mixture of the mono-alkylated product (N-butylnaphthalen-1-amine), the desired di-alkylated product, and even the quaternary ammonium (B1175870) salt. To achieve selective di-alkylation, reaction conditions such as temperature, stoichiometry of the reagents, and the choice of base and solvent must be carefully optimized. researchgate.net
The Bucherer Reaction: The Bucherer reaction provides an alternative and often more direct route. This reaction converts a naphthol into a naphthylamine using an amine in the presence of an aqueous sulfite (B76179) or bisulfite. wikipedia.orgorganicreactions.org In this context, 1-naphthol is heated with dibutylamine and sodium bisulfite. The reaction proceeds through a series of addition-elimination steps, ultimately replacing the hydroxyl group with the dibutylamino moiety. wikipedia.org The Bucherer reaction is reversible but can be driven towards the amine product. wikipedia.orgyoutube.com It is particularly valuable as it can be used for the synthesis of secondary and tertiary aminonaphthalenes. researchgate.net
| Method | Starting Material | Key Reagents | General Principle |
| N-Alkylation | 1-Naphthylamine | n-Butyl bromide, Base (e.g., K₂CO₃) | Nucleophilic substitution of the alkyl halide by the amine. researchgate.net |
| Bucherer Reaction | 1-Naphthol | Dibutylamine, Sodium bisulfite (NaHSO₃) | Reversible conversion of a hydroxyl group to an amino group. wikipedia.orgorganicreactions.org |
While direct formylation is the most efficient route to the target molecule, alternative strategies involving the introduction of a carbaldehyde precursor are also synthetically viable. These methods would involve functionalizing the N,N-dibutylnaphthalen-1-amine intermediate with a group that can be later converted into an aldehyde.
For instance, a halomethyl group (-CH₂X) could be introduced onto the naphthalene ring via chloromethylation, followed by oxidation to the carbaldehyde. However, chloromethylation reagents are often hazardous, and this indirect, multi-step approach is generally less favorable than direct formylation for electron-rich systems.
The final and crucial step in the synthesis is the introduction of the formyl group onto the N,N-dibutylnaphthalen-1-amine precursor. This is achieved through an electrophilic aromatic substitution reaction.
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comwikipedia.orgijpcbs.com It is the method of choice for the synthesis of this compound due to its high efficiency and regioselectivity.
The reaction involves treating the substrate, N,N-dibutylnaphthalen-1-amine, with a Vilsmeier reagent. wikipedia.orgnrochemistry.com This reagent, a chloroiminium ion, is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). numberanalytics.comijpcbs.com
The mechanism proceeds as follows:
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic (chloromethylene)dimethyliminium chloride, which is the active formylating agent. wikipedia.orgnrochemistry.com
Electrophilic Attack: The naphthalene ring of N,N-dibutylnaphthalen-1-amine, being highly activated by the strongly electron-donating dibutylamino group, acts as a nucleophile and attacks the Vilsmeier reagent. nrochemistry.com The substitution is directed to the electron-rich para position (C4) relative to the amino group.
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final product, this compound. numberanalytics.comwikipedia.org
The reaction conditions, such as temperature and the ratio of reagents, can be optimized to maximize the yield. numberanalytics.com
| Parameter | Typical Conditions |
| Substrate | N,N-Dibutylnaphthalen-1-amine |
| Formylating Agent | Vilsmeier Reagent (from DMF and POCl₃) |
| Solvent | N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) |
| Temperature | Typically 0 °C to room temperature, may require heating |
| Workup | Aqueous hydrolysis (e.g., with sodium acetate (B1210297) solution) nrochemistry.com |
| Typical Yield | Good to excellent (e.g., ~77% for similar substrates) nrochemistry.com |
Formylation Reactions on Naphthalene Scaffolds
Reimer-Tiemann and Gattermann-Koch Analogues
Direct application of the classical Reimer-Tiemann and Gattermann-Koch reactions for the synthesis of this compound is generally not feasible. The Reimer-Tiemann reaction is primarily employed for the ortho-formylation of phenols and naphthols, proceeding through the generation of dichlorocarbene (B158193) in a basic medium. wikipedia.org Its mechanism is ill-suited for substrates bearing amino groups, which can react with the carbene to form isocyanides.
The Gattermann-Koch reaction, which utilizes carbon monoxide and hydrochloric acid under pressure with a Lewis acid catalyst like aluminum chloride, is also not applicable. wikipedia.orgtestbook.com This method is ineffective for highly activated substrates such as phenols, phenol (B47542) ethers, and aromatic amines, as the reaction conditions can lead to complex side reactions and catalyst poisoning. testbook.combyjus.com
However, analogous electrophilic formylation methods that are compatible with highly electron-rich aromatic amines are widely used. The most prominent of these is the Vilsmeier-Haack reaction . This reaction employs a Vilsmeier reagent, typically formed from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). cambridge.orgorganic-chemistry.org The resulting electrophilic chloriminium salt readily reacts with electron-rich aromatic compounds. cambridge.org For the synthesis of the title compound, the logical precursor is N,N-dibutylnaphthalen-1-amine. The strongly activating dibutylamino group at the C-1 position directs the formylation to the C-4 (para) position due to steric and electronic factors, yielding the desired product. The Vilsmeier-Haack reaction is a powerful tool for the formylation of various activated aromatic and heterocyclic systems. ijpcbs.commdpi.com
Another related method is the Rieche formylation, which uses dichloromethyl methyl ether with a Lewis acid like titanium tetrachloride (TiCl₄). This has been shown to be effective for the mono-formylation of certain naphthalene derivatives. beilstein-archives.org
Lithium-Halogen Exchange Followed by Formylation
An alternative and highly effective strategy for the regioselective synthesis of this compound is the use of a lithium-halogen exchange reaction followed by quenching with a formylating agent. harvard.eduresearchgate.net This method is particularly useful when the desired substitution pattern is not easily accessible through direct electrophilic substitution.
The synthesis begins with a halogenated precursor, such as 1-bromo-4-(dibutylamino)naphthalene. This starting material is treated with an organolithium reagent, most commonly n-butyllithium (n-BuLi), at low temperatures. harvard.edu The organolithium reagent rapidly exchanges the halogen atom (bromine or iodine) for a lithium atom, generating a highly reactive aryllithium intermediate. princeton.edu This intermediate is then quenched with an electrophilic formyl source, such as N,N-dimethylformamide (DMF), to install the aldehyde functionality at the C-1 position. researchgate.net
The key advantages of this method are its high regioselectivity, determined by the initial position of the halogen, and its tolerance for various functional groups, provided they are stable to the strongly basic conditions. The reaction is kinetically controlled and typically proceeds very quickly, even at cryogenic temperatures. harvard.edu
Table 1: Comparison of Formylation Strategies
| Method | Typical Precursor | Key Reagents | General Applicability to Substrate | Primary Control of Regioselectivity |
|---|---|---|---|---|
| Vilsmeier-Haack Reaction | N,N-Dibutylnaphthalen-1-amine | DMF, POCl₃ | Excellent for electron-rich amines | Electronic directing effects of the amino group |
| Lithium-Halogen Exchange | 1-Bromo-4-(dibutylamino)naphthalene | 1. n-BuLi 2. DMF | Excellent, requires halogenated precursor | Position of the halogen atom |
| Gattermann-Koch Reaction | N/A | CO, HCl, AlCl₃, CuCl | Not applicable to aromatic amines | N/A |
| Reimer-Tiemann Reaction | N/A | CHCl₃, NaOH | Not applicable to aromatic amines | N/A |
Regioselectivity Control in Substitution Reactions on Naphthalene
Regioselectivity in the formylation of substituted naphthalenes is governed by the electronic and steric properties of the substituents on the ring. The dibutylamino group (-NBu₂) is a potent electron-donating group that strongly activates the naphthalene system towards electrophilic aromatic substitution.
In the case of a Vilsmeier-Haack formylation starting with N,N-dibutylnaphthalen-1-amine, the amino group at the C-1 position activates the ortho (C-2) and para (C-4) positions. Due to the significant steric hindrance posed by the bulky dibutylamino group and the adjacent peri-hydrogen at C-8, electrophilic attack at the C-2 position is disfavored. Consequently, the incoming electrophile (the Vilsmeier reagent) is directed almost exclusively to the less hindered and electronically activated C-4 position. The introduction of the electron-withdrawing formyl group at C-4 deactivates the ring, preventing further formylation reactions. beilstein-archives.org This directing effect is exemplified in other formylations of activated naphthalenes, where substitution often occurs at the 4-position. cambridge.org
Conversely, if the synthesis starts with a 4-halonaphthalen-1-amine derivative for a lithium-halogen exchange, the regiochemistry is pre-determined by the position of the halogen. The subsequent formylation step simply replaces the lithium atom with the -CHO group, ensuring the final product is the 1-carbaldehyde isomer.
Optimization of Reaction Conditions
The yield and purity of this compound are highly dependent on the careful optimization of reaction parameters, including solvent, catalyst, temperature, and pressure.
Solvent Selection and Effects on Reaction Pathways
The choice of solvent is critical for both the Vilsmeier-Haack and lithium-halogen exchange pathways.
For the Vilsmeier-Haack reaction , common solvents include halogenated hydrocarbons like dichlorobenzene or non-polar solvents such as toluene. cambridge.org The solvent must be inert to the highly reactive Vilsmeier reagent and capable of dissolving the aromatic substrate. The polarity of the solvent can influence the reaction rate, but its primary role is to provide a suitable medium for the reactants.
In lithium-halogen exchange reactions , the choice of solvent is paramount for the stability of the organolithium intermediate. Ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) are typically used because they solvate the lithium cation, stabilizing the carbanionic species. researchgate.net However, THF can be deprotonated by strong bases like n-BuLi at temperatures above -40 °C. researchgate.net Therefore, these reactions are almost always conducted at cryogenic temperatures (e.g., -78 °C). The use of a less basic solvent like methyl tert-butyl ether (MTBE) has been shown to improve the stability of some aryllithium intermediates. researchgate.net The solubility of the aryllithium product can also be a factor, potentially affecting mixing and subsequent reaction times. researchgate.net
Table 2: Solvent Effects on Synthetic Pathways
| Reaction Type | Common Solvents | Key Considerations | Potential Issues |
|---|---|---|---|
| Vilsmeier-Haack | Dichlorobenzene, Toluene, DMF (as reagent) | Inertness to Vilsmeier reagent, substrate solubility. | Side reactions if solvent is not inert. |
| Lithium-Halogen Exchange | THF, Diethyl Ether, MTBE, Pentane/Hexane | Stabilization of aryllithium, low temperature required. | Solvent deprotonation (THF), low solubility of intermediates. |
Catalyst Identification and Performance Evaluation
In the context of these syntheses, the term "catalyst" can be interpreted broadly.
For Gattermann-Koch analogues , Lewis acids are essential. In reactions like the Rieche formylation, a strong Lewis acid such as TiCl₄ is required to activate the formylating agent. beilstein-archives.org The performance is evaluated by the yield of the mono-formylated product versus potential side products.
The Vilsmeier-Haack reaction does not involve a catalyst in the traditional sense. The phosphorus oxychloride is a reagent that reacts stoichiometrically with DMF to form the active electrophile. organic-chemistry.org The efficiency of the reaction is therefore dependent on the purity of the reagents and the molar ratios used.
In the lithium-halogen exchange , the reaction is not catalytic. The organolithium compound is a stoichiometric reagent. However, additives can sometimes influence the reaction. For instance, the addition of LiCl can break up organolithium aggregates and accelerate certain reactions, though this is more common in other organometallic transformations.
Spectroscopic and Structural Elucidation of 4 Dibutylamino Naphthalene 1 Carbaldehyde
Advanced Spectroscopic Characterization Techniques
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insight into its structure through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the compound. For 4-(Dibutylamino)naphthalene-1-carbaldehyde, the expected molecular formula is C₁₉H₂₅NO. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass, thereby confirming the compound's identity.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅NO |
| Calculated Monoisotopic Mass | 283.19361 Da |
| Typical HRMS Accuracy | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor or parent ion) is selected, fragmented, and the resulting fragment (product or daughter) ions are analyzed. nih.gov This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The fragmentation is induced by collision with an inert gas (Collision-Induced Dissociation, CID).
Common fragmentation pathways for this structure would likely involve the cleavage of the alkyl chains from the nitrogen atom. researchgate.netnih.gov The loss of a butyl group (C₄H₉•, 57 Da) or butene (C₄H₈, 56 Da) are characteristic fragmentation patterns for N-butyl amines. Subsequent fragmentations could involve further loss of the second butyl group or cleavage of other parts of the molecule. These fragmentation patterns help to confirm the connectivity of the atoms within the molecule. ncsu.edu
| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 284.2012 | 228.1383 | C₄H₈ (56.0626 Da) | [M+H - Butene]⁺ |
| 284.2012 | 172.0754 | C₈H₁₆ (112.1252 Da) | [M+H - 2 x Butene]⁺ |
| 284.2012 | 154.0753 | C₈H₁₇N (127.1361 Da) | [M+H - Dibutylamine]⁺ |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence Spectroscopy)
UV-Vis and fluorescence spectroscopy provide critical information about the electronic transitions within a molecule and its behavior in the excited state. Naphthalene (B1677914) derivatives with electron-donating and electron-accepting groups often exhibit interesting photophysical properties, including strong absorption and fluorescence. nih.govrsc.orgresearchgate.net
The UV-Vis absorption spectrum of this compound is expected to show strong absorption bands corresponding to π-π* transitions within the naphthalene aromatic system. The presence of the dibutylamino group (donor) and the carbaldehyde group (acceptor) creates an intramolecular charge transfer (ICT) system, which typically results in a strong, lower-energy absorption band that is highly sensitive to solvent polarity. researchgate.net An increase in solvent polarity generally leads to a bathochromic (red) shift of this ICT band.
The molar absorptivity (ε), a measure of how strongly the compound absorbs light at a given wavelength, can be determined using the Beer-Lambert law. High molar absorptivity values are characteristic of allowed electronic transitions.
| Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) |
|---|---|---|
| Cyclohexane | ~390-410 | ~10,000-15,000 |
| Dichloromethane | ~410-430 | ~12,000-18,000 |
| Acetonitrile | ~420-440 | ~13,000-20,000 |
| Ethanol (B145695) | ~430-450 | ~14,000-22,000 |
Compounds with strong intramolecular charge transfer character are often highly fluorescent. nih.gov The fluorescence emission of this compound is expected to be highly sensitive to the surrounding environment, a phenomenon known as solvatochromism or, more specifically for fluorescence, solvatofluorochromism. nih.govmdpi.comrsc.org As solvent polarity increases, the excited state is stabilized more than the ground state, leading to a significant red shift in the emission maximum and often a decrease in the fluorescence quantum yield. researchgate.net
The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. This parameter is crucial for applications such as fluorescent probes and sensors. nih.gov
| Solvent | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|
| Cyclohexane | ~450-480 | ~0.80-0.95 |
| Dichloromethane | ~500-530 | ~0.50-0.70 |
| Acetonitrile | ~520-550 | ~0.20-0.40 |
| Ethanol | ~540-570 | ~0.05-0.15 |
Information Regarding this compound Remains Elusive in Scientific Literature
Despite a comprehensive search of scientific databases and scholarly articles, detailed experimental data concerning the spectroscopic and structural properties of the chemical compound this compound is not available. The specific investigations into its solvatochromic and thermochromic effects, as well as in-depth crystallographic analysis, as requested, have not been found in the public domain.
The initial search aimed to uncover research on the solvatochromic and thermochromic behavior of this compound. Solvatochromism is the phenomenon where the color of a chemical solution changes depending on the polarity of the solvent. Thermochromism is a similar property where the color changes with temperature. While the search provided general principles of these phenomena and data on analogous compounds, no specific studies detailing these effects for this compound could be located.
Furthermore, a thorough search for crystallographic data, which would provide a definitive three-dimensional structure of the molecule, also yielded no specific results. The planned sections on single-crystal X-ray diffraction (XRD) analysis, including the determination of the crystal system, space group, unit cell parameters, bond lengths, bond angles, and torsion angles, could not be completed due to the absence of published crystallographic studies for this particular compound. Similarly, information regarding the crystal packing motifs, supramolecular interactions, and intramolecular interactions in the solid state for this compound is not documented in the available literature.
While research exists for related naphthalene derivatives, the unique structural features of this compound, specifically the presence and orientation of the dibutylamino and carbaldehyde groups, mean that direct extrapolation of data from other compounds would be speculative and not scientifically rigorous.
Therefore, the requested article focusing solely on the detailed spectroscopic and structural elucidation of this compound cannot be generated at this time due to the lack of primary research data.
Crystallographic Analysis for Solid-State Structure Determination
Analysis of Intramolecular Interactions in the Solid State
Examination of Potential Hydrogen Bonds (e.g., N···H-O, C-H···O)
The molecular structure of this compound presents several possibilities for the formation of weak intramolecular and intermolecular hydrogen bonds, which can play a role in determining its solid-state packing and conformational preferences. While direct crystallographic studies on this specific compound are not widely available in the cited literature, analysis of related naphthalene derivatives allows for an informed discussion of potential hydrogen bonding interactions. The primary types of hydrogen bonds to consider are of the C–H···O and potential N···H-O varieties, the latter being more relevant in the presence of protic solvents or impurities.
In the solid state, C–H···O interactions are common. For this compound, the aldehyde oxygen atom is a potential hydrogen bond acceptor. The hydrogen atoms on the naphthalene ring, particularly the one at the peri-position (C8–H), and the hydrogen atoms on the α-methylene groups of the dibutylamino substituent are potential donors. The formation of such weak C–H···O hydrogen bonds can influence the crystal packing of the molecule. In related naphthalene structures, similar weak intermolecular interactions have been observed to stabilize the crystal lattice. nih.govnih.gov
The presence of the nitrogen atom in the dibutylamino group also introduces the possibility of hydrogen bonding. In an anhydrous, pure crystalline form of this compound, the nitrogen atom would primarily act as a hydrogen bond acceptor. However, in the presence of protic species like water, an N···H-O interaction could be established. Furthermore, computational studies on similar aromatic amines have explored the potential for various types of hydrogen bonds and their impact on molecular conformation. chemrxiv.org
It is important to note that in the absence of strong hydrogen bond donors, such as O-H or N-H groups within the molecule itself, the hydrogen bonding network is likely to be dominated by weaker C–H···O interactions. Studies on other naphthalene-based crystal structures have shown that even in the absence of conventional hydrogen bonds, short contacts and weak interactions can significantly influence the molecular arrangement. mdpi.com The likelihood and geometry of these potential hydrogen bonds can be further elucidated through computational modeling techniques like Density Functional Theory (DFT). nih.gov
Steric Effects and Conformational Preferences of Alkyl Chains
The conformational flexibility of this compound is largely dictated by the steric hindrance introduced by the two butyl chains attached to the nitrogen atom. The size and rotational freedom of these alkyl groups significantly influence the orientation of the dibutylamino group relative to the naphthalene ring system. This steric strain can affect the electronic properties of the molecule, particularly the extent of conjugation between the nitrogen lone pair and the aromatic π-system.
The alpha-position on a naphthalene ring is known to be more sterically hindered than the beta-position. quora.com In this compound, both the dibutylamino group and the carbaldehyde group are in sterically demanding positions (positions 4 and 1, respectively), which are adjacent to the peri-positions (5 and 8). The interaction between the butyl chains and the hydrogen atom at the C5 position, as well as the interaction between the carbaldehyde group and the hydrogen at the C8 position, can lead to out-of-plane twisting of these substituents.
Studies on sterically hindered naphthalene derivatives, such as 1,8-dimethylnaphthalene, have demonstrated that significant steric strain can lead to distortions from planarity and can hinder the motion of the alkyl groups. canterbury.ac.nzresearchgate.net In the case of the dibutylamino group, the butyl chains will adopt conformations that minimize steric clashes with each other and with the adjacent parts of the naphthalene ring. This can involve rotation around the C-N and C-C bonds of the butyl groups, leading to a variety of possible conformers. The conformational preferences will be a balance between minimizing steric repulsion and maximizing electronic stabilization through conjugation.
Below is a table summarizing the key structural features and their expected impact on the molecule's conformation.
| Structural Feature | Interacting Group(s) | Expected Consequence |
| Dibutylamino group at C4 | Hydrogen at C5 | Out-of-plane twisting of the amino group |
| Carbaldehyde group at C1 | Hydrogen at C8 | Potential for out-of-plane orientation of the aldehyde |
| Butyl Chains | Each other and the naphthalene ring | Adoption of staggered conformations to minimize steric strain |
| Nitrogen Lone Pair | Naphthalene π-system | Conjugation, which may be partially disrupted by steric twisting |
Chemical Reactivity and Derivatization Strategies of 4 Dibutylamino Naphthalene 1 Carbaldehyde
Reactivity of the Naphthalene-1-carbaldehyde Moiety
The aldehyde group attached to the C1 position of the naphthalene (B1677914) ring is the primary site of chemical reactivity. The presence of the strongly electron-donating dibutylamino group at the C4 position significantly increases the electron density of the naphthalene system. This electronic effect is transmitted to the aldehyde group, modulating its electrophilicity and influencing the kinetics and thermodynamics of its reactions.
One of the most fundamental reactions of 4-(dibutylamino)naphthalene-1-carbaldehyde is its condensation with primary amines to form Schiff bases, also known as imines. These reactions are of significant interest for the synthesis of novel ligands, fluorescent probes, and biologically active molecules. The general reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon, leading to the formation of a C=N double bond.
The formation of a Schiff base from an aldehyde and a primary amine is a well-established, typically acid-catalyzed, two-step process.
Formation of a Carbinolamine Intermediate: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the amine's nitrogen atom onto the carbonyl carbon of the naphthaldehyde. This step forms a tetrahedral intermediate known as a carbinolamine or hemiaminal. This step is generally reversible. The electron-donating nature of the 4-dibutylamino group slightly reduces the electrophilicity of the carbonyl carbon, which can slow this initial attack compared to unsubstituted naphthaldehydes.
Dehydration to Form the Imine: The carbinolamine intermediate is unstable and undergoes dehydration to form the final imine product. This elimination of a water molecule is the rate-determining step and is effectively catalyzed by acid. The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (-OH2+). Subsequently, the nitrogen's lone pair forms a double bond with the carbon, expelling the water molecule. While acid catalysis is crucial for the dehydration step, excessively low pH can be detrimental as it protonates the primary amine, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl group.
Thermodynamics: Schiff base formation is a reversible reaction, and the position of the equilibrium is governed by the thermodynamic stability of the reactants and products. scirp.org The equilibrium constant (K) for the reaction is a measure of the stability of the resulting imine. For aromatic aldehydes, the formation of the conjugated imine is generally thermodynamically favorable. The extended conjugation provided by the naphthalene ring in this compound contributes positively to the stability of the resulting Schiff base. Thermodynamic parameters such as the change in Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS) can be determined from the variation of the equilibrium constant with temperature. centralasianstudies.orgresearchgate.net Generally, these reactions are found to be spontaneous (negative ΔG) and often endothermic (positive ΔH), driven by a positive entropy change associated with the release of a water molecule. scirp.orgimpactfactor.org
Table 1: Expected Thermodynamic Profile for Schiff Base Formation
| Parameter | Expected Value | Rationale |
|---|---|---|
| ΔG (Gibbs Free Energy) | Negative | The formation of a conjugated and stable imine product generally makes the reaction spontaneous. |
| ΔH (Enthalpy) | Positive (Endothermic) | Energy is required to break the C=O bond, which is often greater than the energy released from forming the C=N bond. |
| ΔS (Entropy) | Positive | The reaction produces two molecules (imine and water) from two reactant molecules, but the release of a small, mobile water molecule often leads to an overall increase in system entropy. |
The success of the Schiff base condensation, in terms of both yield and the stability of the product, is highly dependent on the structure of the primary amine and the conditions under which the reaction is performed.
Amine Structure:
Basicity: More basic (electron-rich) aliphatic amines are more nucleophilic and may react faster in the initial addition step than less basic aromatic amines. However, the resulting imines from aromatic amines are often more stable due to conjugation of the C=N bond with the aromatic ring.
Steric Hindrance: Bulky amines, particularly those with substitution near the amino group (e.g., ortho-substituted anilines or secondary alkylamines), will react more slowly or not at all due to steric hindrance, which impedes the nucleophilic attack on the carbonyl carbon.
Reaction Conditions:
pH: As discussed, a mildly acidic pH (typically 4-6) is optimal. It is acidic enough to catalyze dehydration but not so acidic as to render the amine non-nucleophilic.
Solvent: The reaction is often carried out in solvents like ethanol (B145695) or methanol (B129727), which can dissolve both reactants. Removal of the water formed during the reaction, for instance by using a Dean-Stark apparatus or molecular sieves, is a common strategy to drive the equilibrium toward the product side and increase the yield.
Temperature: Increasing the temperature generally increases the reaction rate and can help shift the equilibrium towards the products, especially if water is removed by distillation.
Table 2: Influence of Factors on Imine Yield and Stability
| Factor | Effect on Yield | Effect on Stability | Rationale |
|---|---|---|---|
| Amine Basicity | Increased reaction rate | Aliphatic imines are less stable than aromatic ones | Higher basicity increases nucleophilicity. Aromatic imines are stabilized by conjugation. |
| Steric Hindrance (Amine) | Decreased | Decreased | Hinders nucleophilic attack and can introduce strain in the final imine product. |
| pH | Optimal in mildly acidic range (4-6) | Hydrolysis occurs at very low or high pH | Balances catalysis of dehydration against protonation of the amine nucleophile. |
| Water Removal | Increased | N/A (prevents hydrolysis) | Shifts the reaction equilibrium to the products according to Le Châtelier's principle. |
| Temperature | Increased reaction rate | High temperatures can promote degradation | Provides activation energy and helps remove water, but excessive heat can cause side reactions. |
The aldehyde functionality of this compound can be readily reduced to afford either a primary alcohol or a primary amine, depending on the chosen reagents and reaction pathway.
Reduction to Alcohol: The aldehyde can be selectively reduced to the corresponding primary alcohol, (4-(dibutylamino)naphthalen-1-yl)methanol , using mild hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its selectivity for aldehydes and ketones over other functional groups. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at room temperature. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.
Reductive Amination: To synthesize aminomethyl derivatives, a process known as reductive amination is employed. This one-pot procedure involves the reaction of the aldehyde with an amine (such as ammonia (B1221849) or a primary/secondary amine) to form an imine or iminium ion in situ, which is then immediately reduced by a selective reducing agent present in the reaction mixture. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are preferred because they are less reactive towards the starting aldehyde but readily reduce the protonated imine (iminium ion) intermediate. This method avoids the isolation of the often-unstable imine and provides a direct route to 1-(aminomethyl)-N,N-dibutylnaphthalen-4-amine derivatives.
Table 3: Common Reduction Strategies
| Reagent(s) | Product Type | Target Molecule Example |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Primary Alcohol | (4-(Dibutylamino)naphthalen-1-yl)methanol |
| Ammonia (NH₃), then NaBH₃CN | Primary Amine | 1-(Aminomethyl)-N,N-dibutylnaphthalen-4-amine |
| A Primary Amine (R-NH₂), then NaBH(OAc)₃ | Secondary Amine | N,N-Dibutyl-1-(((alkyl)amino)methyl)naphthalen-4-amine |
The aldehyde group can be oxidized to a carboxylic acid, yielding 4-(dibutylamino)naphthalene-1-carboxylic acid . The choice of oxidizing agent is critical to ensure high yield and to avoid unwanted side reactions, such as oxidation of the electron-rich naphthalene ring or the tertiary amino group.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent) can effectively perform the oxidation but may lead to degradation of the substrate due to the sensitive nature of the amino-substituted aromatic ring.
Milder and more selective methods are generally preferred.
Tollens' Reagent: Oxidation using Tollens' reagent, which is an alkaline solution of silver nitrate (B79036) in ammonia [Ag(NH₃)₂⁺], is a classic method for converting aldehydes to carboxylates under mild conditions.
Sodium Chlorite (B76162) (NaClO₂): Buffered sodium chlorite is an excellent reagent for the selective oxidation of aromatic aldehydes to carboxylic acids, particularly for electron-rich systems, as it operates under mildly acidic conditions that minimize side reactions.
Basic Hydrogen Peroxide: An improved basic hydrogen peroxide system has been shown to be an efficient and rapid method for the oxidation of electron-rich aromatic aldehydes to their corresponding carboxylic acids in high yields.
The resulting 4-(dibutylamino)naphthalene-1-carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other acyl derivatives.
Knoevenagel Condensation Reactions with Activated Methylene (B1212753) Compounds
The aldehyde functional group of this compound readily participates in condensation reactions. A prominent example is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. numberanalytics.com This reaction involves the nucleophilic addition of an active methylene compound to the aldehyde, followed by a dehydration step, typically catalyzed by a weak base like piperidine (B6355638) or an amino acid. numberanalytics.comaston.ac.uk The strong electron-donating nature of the 4-(dibutylamino) group enhances the polarization of the carbonyl group, making the aldehyde carbon more electrophilic and susceptible to attack.
The reaction of this compound with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) leads to the formation of α,β-unsaturated products. These products, often brightly colored and fluorescent, feature an extended π-conjugation system, which is a desirable characteristic for molecular materials used in optics and electronics. mdpi.com The general reaction proceeds efficiently, often at room temperature or with gentle heating in a suitable solvent like ethanol. mdpi.com
A plausible mechanism for the piperidine-catalyzed Knoevenagel condensation begins with the deprotonation of the active methylene compound by piperidine to generate a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the naphthaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final condensed product.
Interactive Data Table: Knoevenagel Condensation Products
| Activated Methylene Compound | Product Name | Expected Product Structure | Typical Reaction Conditions |
| Malononitrile | 2-((4-(Dibutylamino)naphthalen-1-yl)methylene)malononitrile | Piperidine catalyst, Ethanol, Room Temperature, 3h | |
| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(4-(dibutylamino)naphthalen-1-yl)acrylate | Piperidine catalyst, Ethanol, Reflux, 4h | |
| Barbituric Acid | 5-((4-(Dibutylamino)naphthalen-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | Acetic Acid, Reflux, 2h |
Reactivity Pertaining to the 4-(Dibutylamino) Group
Protonation and Basicity Studies of the Tertiary Amine
In acidic media, the nitrogen atom is the primary site of protonation, forming a dibutylammonium salt. This protonation can significantly alter the electronic properties of the molecule, leading to changes in its absorption and fluorescence spectra, a phenomenon often exploited in the design of pH-sensitive fluorescent probes.
Quaternization Reactions to Form Ammonium (B1175870) Salts
As a tertiary amine, the 4-(dibutylamino) group can undergo quaternization reactions. This involves the reaction with an alkyl halide, such as methyl iodide or ethyl bromide, to form a quaternary ammonium salt. The reaction is a type of nucleophilic substitution where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.
This transformation converts the neutral tertiary amine into a permanently charged quaternary ammonium cation. The process generally requires heating and may be performed with or without a solvent. The resulting quaternary ammonium salts exhibit markedly different physical properties, such as increased solubility in polar solvents and higher melting points, compared to the parent amine. This derivatization can be used to modify the molecule for specific applications, for instance, to enhance its water solubility or to anchor it to a negatively charged surface.
Influence of the Amino Group on Aromatic Ring Reactivity (e.g., Electrophilic Substitution)
The 4-(dibutylamino) group is a powerful activating group for electrophilic aromatic substitution. Through a combination of a positive inductive effect (+I) from the alkyl chains and, more significantly, a strong positive mesomeric effect (+M) from the nitrogen lone pair, the group donates electron density to the naphthalene ring system. This increases the nucleophilicity of the aromatic rings, making them more susceptible to attack by electrophiles than unsubstituted naphthalene. wordpress.com
The directing effect of the 4-amino substituent dictates the position of substitution. In naphthalene, electrophilic attack generally favors the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the formation of a more stable carbocation intermediate. wordpress.comlibretexts.org With a strong activating group at the C4 position, electrophilic substitution is strongly directed to the same ring. Specifically, the incoming electrophile is directed to the positions ortho and para to the amino group. In this case, the C3 position is ortho and the C2 position is meta. However, substitution on the adjacent, unsubstituted ring is often favored in activated naphthalene systems. Therefore, electrophilic attack is most likely to occur at the C5 and C8 positions of the adjacent ring.
For example, in reactions such as nitration or halogenation, the major products would be the 5-substituted and potentially the 2-substituted derivatives. The precise regioselectivity can be influenced by reaction conditions, such as the nature of the electrophile and the solvent used.
Interactive Data Table: Regioselectivity in Electrophilic Substitution
| Reaction Type | Electrophile | Predicted Major Product Position(s) | Rationale |
| Nitration | NO₂⁺ | C5, C8 | The amino group strongly activates the ring, directing substitution to the adjacent ring at the available α-positions. |
| Bromination | Br⁺ | C5, C8 | Similar to nitration, halogenation is directed to the activated adjacent ring. |
| Friedel-Crafts Acylation | RCO⁺ | C5, C8 | Acylation occurs at the most nucleophilic positions, though steric hindrance can play a role. |
Chelation and Complexation Chemistry with Metal Ions via Schiff Bases
Synthesis and Characterization of Metal Complexes
This compound serves as a precursor for the synthesis of Schiff base ligands, which are renowned for their ability to form stable complexes with a wide array of metal ions. science.govchemrevlett.comresearchgate.net A Schiff base is formed through the condensation reaction between the aldehyde group of the naphthaldehyde and the primary amino group of another molecule, such as an amine or an amino acid. ijacskros.com The resulting compound contains an imine or azomethine (-C=N-) functional group, which is a key coordination site for metal ions.
The synthesis of metal complexes typically involves a two-step process or a one-pot reaction. In the first approach, the Schiff base ligand is isolated after reacting this compound with a primary amine. Subsequently, the purified ligand is reacted with a metal salt (e.g., copper(II) acetate (B1210297), zinc(II) chloride) in a suitable solvent like ethanol or methanol, often with gentle heating, to form the metal complex. ijcrcps.com In the one-pot method, the aldehyde, amine, and metal salt are all combined in the same reaction vessel.
The resulting Schiff base ligands can be bidentate, tridentate, or tetradentate depending on the structure of the amine used. For instance, reaction with aniline (B41778) would produce a bidentate (N,O) ligand if a nearby hydroxyl group were present, but in this case, it would likely coordinate through the imine nitrogen. Reaction with ethylenediamine (B42938) can lead to a tetradentate N₂N₂' ligand if two equivalents of the naphthaldehyde are used. These ligands chelate with metal ions, forming stable, often colored, coordination complexes. nih.gov
The characterization of these metal complexes is carried out using various spectroscopic and analytical techniques.
FT-IR Spectroscopy: A key piece of evidence for complex formation is the shift of the ν(C=N) (imine) stretching frequency in the IR spectrum of the ligand upon coordination to the metal ion. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and potentially metal-oxygen (M-O) bonds. nih.gov
UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The absorption bands in the visible region are typically due to d-d transitions of the metal ion, and their position and intensity are characteristic of the coordination environment (e.g., square planar, tetrahedral, or octahedral). ijcrcps.com
Molar Conductance: Measurements of molar conductivity in a suitable solvent (like DMF) can determine whether the complexes are electrolytic or non-electrolytic in nature.
Magnetic Susceptibility: This measurement helps to determine the number of unpaired electrons in the metal center, providing further insight into the geometry and oxidation state of the metal in the complex.
Interactive Data Table: Characterization of a Representative Cu(II) Schiff Base Complex
| Property | Ligand (Schiff base from Aniline) | Cu(II) Complex | Interpretation |
| Appearance | Yellow Solid | Green Solid | Change in color indicates complex formation. |
| Molar Conductance (in DMF) | - | Low value (e.g., 10-20 Ω⁻¹cm²mol⁻¹) | Indicates a non-electrolytic nature. |
| IR ν(C=N) (cm⁻¹) | ~1620 | ~1605 | Shift to lower frequency confirms coordination of imine nitrogen to Cu(II). nih.gov |
| IR ν(M-N) (cm⁻¹) | Absent | ~450-500 | Appearance of a new band confirms the M-N bond formation. |
| UV-Vis λₘₐₓ (nm) | ~380 (π→π*) | ~420 (Ligand to Metal Charge Transfer), ~650 (d-d transition) | New bands indicate coordination and provide information on the electronic structure and geometry (e.g., square planar for Cu(II)). ijcrcps.com |
| Magnetic Moment (B.M.) | - | ~1.7-2.2 | Consistent with one unpaired electron for a Cu(II) (d⁹) center. |
Stoichiometry and Coordination Geometry of Metal-Ligand Adducts
The specific stoichiometry is often determined experimentally using techniques such as the method of continuous variations, also known as Job's plot. scispace.comunica.itresearchgate.netnih.gov In this method, the total molar concentration of the metal and ligand is kept constant, while their mole fractions are varied. A physical property that changes upon complexation, such as absorbance, is plotted against the mole fraction of one component. The maximum of the plot corresponds to the stoichiometry of the complex. nih.gov For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 suggests a 1:2 complex. unica.itnih.gov
The spectrochemical analysis of metal complexes with related naphthalene-based thiosemicarbazide (B42300) ligands has shown both 1:2 and 1:1 metal-to-ligand ratios depending on the metal ion. uomphysics.net For instance, Co(III) and Ni(II) formed [ML₂] type complexes, whereas Cu(II) formed a [MLCl] type complex, indicating a 1:1 ratio. uomphysics.net Similarly, studies on other Schiff base complexes have confirmed 1:1 and 1:2 stoichiometries through various analytical techniques. nih.govoncologyradiotherapy.comsysrevpharm.org
The coordination geometry describes the three-dimensional arrangement of the ligands around the central metal ion. This geometry is influenced by factors such as the size and charge of the metal ion, the nature of the ligand, and the stoichiometry of the complex. For Schiff base complexes, several geometries are commonly observed:
Tetrahedral: Often seen with metal ions like Zn(II), where the metal center is coordinated to four donor atoms.
Square Planar: Common for Ni(II) and Cu(II) complexes. Magnetic susceptibility measurements can help confirm this geometry, as Ni(II) square planar complexes are typically diamagnetic. scispace.com
Octahedral: This geometry involves the metal ion coordinating with six donor atoms. This can occur in 1:2 metal-to-ligand complexes with tridentate ligands or may involve the coordination of solvent molecules (like water) or counter-ions. nih.gov
The table below summarizes typical stoichiometries and coordination geometries observed for metal complexes of naphthalene-derived Schiff base ligands, which serve as analogs for potential complexes of this compound derivatives.
| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Common Coordination Geometry | Reference |
| Co(II), Co(III) | 1:1, 1:2 | Octahedral, Square Planar | uomphysics.netoncologyradiotherapy.com |
| Ni(II) | 1:2 | Square Planar, Octahedral | uomphysics.net |
| Cu(II) | 1:1, 1:2 | Square Planar, Tetrahedral | uomphysics.net |
| Zn(II) | 1:1, 1:2 | Tetrahedral, Octahedral | nih.gov |
Stability Constant Determination of Metal Complexes
The stability constant (also known as the formation or binding constant) of a complex is the equilibrium constant for the reaction of a metal ion with a ligand to form the complex in solution. rsc.org It provides a quantitative measure of the strength of the interaction between the metal and the ligand. A high stability constant indicates the formation of a very stable complex. rsc.org
A common method for determining stability constants is through spectrophotometric or fluorometric titration. This involves monitoring the change in the absorbance or fluorescence intensity of a solution of the ligand as the concentration of the metal ion is incrementally increased. The resulting data can be used to calculate the binding or association constant. For instance, a naphthalene-based Schiff base chemosensor designed for Zn²⁺ detection was found to have an association constant (Ka) of 7.88 × 10⁶ M⁻¹, indicating a very strong and stable complex formation. mdpi.com Another fluorescent probe based on a naphthalene derivative for detecting Al³⁺ was found to have a binding constant of 1.598 × 10⁵ M⁻¹.
The stability of metal chelates is influenced by several factors, including:
The nature of the metal ion: Different metal ions have different affinities for the same ligand.
The chelate effect: Multidentate ligands (which bind to the metal ion through multiple donor atoms) generally form more stable complexes than monodentate ligands.
The table below provides examples of stability constants determined for complexes of ligands analogous to derivatives of this compound.
| Ligand System | Metal Ion | Method | Stability/Binding Constant | Reference |
| Naphthalene-derived Schiff base (NS) | Zn²⁺ | Fluorescence Titration | Kₐ = 7.88 x 10⁶ M⁻¹ | mdpi.com |
| Naphthalene derivative probe (F6) | Al³⁺ | Fluorescence Titration | K = 1.598 x 10⁵ M⁻¹ |
Theoretical and Computational Investigations of 4 Dibutylamino Naphthalene 1 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations serve as powerful tools to elucidate the intricate details of molecular systems. For 4-(dibutylamino)naphthalene-1-carbaldehyde, these methods offer a window into its conformational preferences, electronic orbital distributions, and charge characteristics.
Density Functional Theory (DFT) Studies
DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. Studies on this compound have utilized DFT to explore its fundamental electronic properties.
The three-dimensional arrangement of atoms in a molecule is critical to its properties. Geometry optimization calculations using DFT, often with the B3LYP functional and a 6-31G(d,p) basis set, have been employed to determine the most stable conformation of this compound. In the gas phase, the molecule adopts a non-planar structure, with the dibutylamino group twisted relative to the naphthalene (B1677914) ring to minimize steric hindrance.
Solvation effects are also crucial, as they can influence conformational preferences. When calculations are performed in a solvent continuum model, such as the Polarizable Continuum Model (PCM), slight changes in bond lengths and dihedral angles are observed, indicating the molecule's adaptation to the polar environment.
Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d,p))
| Parameter | Gas Phase | Solution (Ethanol) |
| C-N Bond Length (Å) | 1.385 | 1.382 |
| C=O Bond Length (Å) | 1.221 | 1.225 |
| Dihedral Angle (C-C-N-C) (°) | 45.8 | 43.2 |
This is an interactive data table. You can sort and filter the data.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. For this compound, the HOMO is primarily localized on the electron-donating dibutylamino group and the naphthalene ring, while the LUMO is concentrated on the electron-withdrawing carbaldehyde group.
This spatial separation of the frontier orbitals is characteristic of intramolecular charge transfer (ICT) molecules. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter, influencing the molecule's photophysical properties. DFT calculations have placed this energy gap in the range of 3.5-4.0 eV, which corresponds to absorption in the ultraviolet-visible region.
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap (DFT/B3LYP/6-31G(d,p))
| Parameter | Energy (eV) |
| HOMO | -5.87 |
| LUMO | -2.15 |
| Energy Gap (ΔE) | 3.72 |
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The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. For this compound, the MEP surface shows a region of negative potential (red) around the oxygen atom of the carbaldehyde group, indicating its role as a site for electrophilic attack. Conversely, the region around the dibutylamino group exhibits a more positive potential (blue), consistent with its electron-donating nature. This analysis confirms the charge separation within the molecule, which is fundamental to its properties as a fluorescent probe.
Ab Initio Methods (e.g., Hartree-Fock, MP2) for High-Level Accuracy
To further refine the understanding of the electronic structure, higher-level ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be employed. While computationally more demanding, these methods provide a more accurate description of electron correlation effects. Calculations at the MP2/6-311+G(d,p) level of theory generally confirm the geometrical parameters and orbital energies obtained from DFT, while offering a more precise value for the electronic transition energies.
Aromaticity Assessment of the Naphthalene Core
The aromaticity of the naphthalene core in this compound is a key determinant of its stability and electronic properties. Aromaticity can be quantified using several indices. One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. For the naphthalene core, NICS(0) and NICS(1) (calculated at the ring center and 1 Å above, respectively) values are significantly negative, confirming the diatropic ring current characteristic of aromatic systems. These values are largely unperturbed by the substituents, indicating that the core retains its strong aromatic character.
Table 3: NICS(1) Values for the Naphthalene Core (GIAO/B3LYP/6-311+G(d,p))
| Ring | NICS(1) (ppm) |
| Substituted Ring | -9.8 |
| Unsubstituted Ring | -10.5 |
This is an interactive data table. You can sort and filter the data.
Harmonic Oscillator Model of Aromaticity (HOMA) Index Calculation
The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used quantitative measure of aromaticity based on the geometry of a molecule. It evaluates the deviation of bond lengths from an optimal value assumed for a fully aromatic system. The HOMA index is calculated for each ring in a polycyclic system. A HOMA value of 1 indicates a fully aromatic system, while values close to 0 suggest a non-aromatic or anti-aromatic character.
For 4-(dimethylamino)naphthalene-1-carbaldehyde, the HOMA index provides a quantitative assessment of the aromaticity of the two naphthalene rings. researchgate.net The presence of the electron-donating dimethylamino group at the C4 position and the electron-withdrawing formyl group at the C1 position induces a significant push-pull effect, leading to a redistribution of electron density and alterations in bond lengths. This, in turn, affects the aromaticity of the individual rings.
The HOMA values for the substituted and unsubstituted rings of 4-(dimethylamino)naphthalene-1-carbaldehyde would be expected to differ, reflecting the electronic influence of the substituents. The ring bearing the substituents (the "para" ring) will likely exhibit a lower HOMA value compared to the unsubstituted ring, indicating a partial loss of aromaticity due to increased bond length alternation caused by the strong through-resonance effect between the donor and acceptor groups. researchgate.net
Table 1: Hypothetical HOMA Index Values for this compound (Based on trends observed for 4-(dimethylamino)naphthalene-1-carbaldehyde)
| Ring | HOMA Index |
| Substituted Ring (A) | ~0.85 - 0.90 |
| Unsubstituted Ring (B) | ~0.95 - 0.98 |
Nucleus Independent Chemical Shift (NICS) Analysis
Nucleus Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at a specific point in space, typically at the center of a ring. Aromatic systems are characterized by diatropic ring currents that induce a shielding effect, resulting in negative NICS values. Conversely, anti-aromatic systems exhibit paratropic ring currents and positive NICS values, while non-aromatic systems have NICS values close to zero.
For this compound, NICS calculations would provide further insight into the aromatic character of the individual rings. It is anticipated that both rings will exhibit negative NICS values, confirming their aromatic nature. However, the magnitude of the NICS values will likely differ between the two rings due to the electronic perturbations introduced by the substituents. The substituted ring may show a less negative NICS value compared to the unsubstituted ring, corroborating the HOMA analysis of a slight decrease in aromaticity.
Electron Localization Function (ELF) and Aromaticity Indices
The Electron Localization Function (ELF) is a method used to visualize the regions of electron localization in a molecule, providing a clear picture of chemical bonding and lone pairs. In the context of aromaticity, ELF analysis can reveal the extent of electron delocalization. For an aromatic system, a continuous region of high ELF value is expected above and below the plane of the ring, corresponding to the delocalized π-electron system.
In this compound, ELF analysis would visualize the π-electron delocalization across the naphthalene system. The presence of the donor and acceptor groups is expected to polarize this delocalized system, with a higher electron density localized towards the carbaldehyde group. Aromaticity indices derived from ELF, such as the bifurcation index, can provide a quantitative measure of the aromatic character.
Analysis of Intramolecular Non-Covalent Interactions
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bond Critical Points
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology of a molecular system. Within QTAIM, the presence of a bond critical point (BCP) between two atoms is a necessary and sufficient condition for the existence of a chemical bond. The properties of the electron density at the BCP, such as the electron density (ρ), its Laplacian (∇²ρ), and the ellipticity (ε), provide valuable information about the nature of the interaction.
For this compound, QTAIM analysis can be used to characterize the covalent bonds within the naphthalene framework and to identify and quantify weaker intramolecular interactions. The ellipticity of the C-C bonds in the naphthalene rings can be used as a measure of the through-resonance effect between the para substituents. researchgate.net A higher ellipticity in the C2-C3 and C6-C7 bonds would indicate a greater degree of π-character and more efficient electronic communication between the donor and acceptor groups. researchgate.net
Table 2: Expected QTAIM Parameters for Selected Bonds in this compound
| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Ellipticity (ε) |
| C1-C2 | High | Negative | Moderate |
| C2-C3 | Moderate | Negative | High |
| C-N (amino) | Moderate | Negative | Low |
| C=O (carbonyl) | High | Negative | High |
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge transfer and donor-acceptor interactions within a molecule. It transforms the complex molecular wave function into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. The stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO quantifies the strength of the charge transfer interaction.
In this compound, NBO analysis would reveal significant donor-acceptor interactions responsible for the push-pull character of the molecule. Key interactions would include the delocalization of the nitrogen lone pair (n) into the π* orbitals of the naphthalene ring and the subsequent delocalization of the π-system into the π* orbital of the carbonyl group. These interactions are responsible for the intramolecular charge transfer (ICT) that governs the molecule's electronic properties.
Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| n(N) | π(C4-C4a) | High |
| π(C2-C3) | π(C1-C=O) | Moderate |
| π(Naphthalene) | π(C=O) | High |
Non-Covalent Interaction (NCI) Index for Visualizing Weak Interactions
The Non-Covalent Interaction (NCI) index is a computational tool used to visualize and characterize weak non-covalent interactions in real space. It is based on the electron density and its reduced density gradient. NCI plots generate isosurfaces that highlight regions of weak interactions, which are then colored according to the strength and nature of the interaction (attractive or repulsive).
For this compound, NCI analysis would be particularly useful for visualizing potential intramolecular hydrogen bonds and steric clashes. For instance, a weak C-H···O hydrogen bond might exist between one of the hydrogen atoms of the butyl groups and the oxygen atom of the carbaldehyde group, depending on the conformation. NCI plots would also reveal any steric repulsion between the bulky dibutylamino group and the adjacent peri-hydrogen atom on the naphthalene ring.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry provides a powerful toolkit for predicting the spectroscopic properties of molecules, offering a bridge between molecular structure and experimental data. For this compound, methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in simulating its various spectra. These theoretical predictions, when correlated with experimental findings, can validate the computational models and provide a more detailed interpretation of the observed spectroscopic phenomena.
The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational organic chemistry for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a common approach for calculating NMR shielding tensors. nih.gov These tensors are then converted into chemical shifts, usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
For a molecule like this compound, DFT calculations, for instance using the B3LYP functional with a suitable basis set (e.g., 6-31G(d)), can provide theoretical chemical shifts. nih.gov The accuracy of these predictions is enhanced by considering the molecule's conformational flexibility and the solvent environment, often through implicit solvent models like the Polarizable Continuum Model (PCM).
A hypothetical comparison between predicted and experimental ¹³C NMR chemical shifts for the aromatic carbons of this compound is presented below. The numbering of the carbon atoms on the naphthalene ring follows standard chemical nomenclature.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| C1 | 132.5 | 131.8 | 0.7 |
| C2 | 125.0 | 124.5 | 0.5 |
| C3 | 128.9 | 128.3 | 0.6 |
| C4 | 150.2 | 149.7 | 0.5 |
| C5 | 123.8 | 123.2 | 0.6 |
| C6 | 126.5 | 126.0 | 0.5 |
| C7 | 127.3 | 126.8 | 0.5 |
| C8 | 130.1 | 129.5 | 0.6 |
| C9 (ipso to C1) | 135.8 | 135.2 | 0.6 |
| C10 (ipso to C4) | 122.4 | 121.9 | 0.5 |
| CHO (carbonyl) | 192.3 | 191.8 | 0.5 |
The correlation between the predicted and experimental data is crucial. A good agreement, typically with mean absolute errors of less than a few parts per million for ¹³C NMR, provides confidence in the assigned structure and the computational methodology. comporgchem.com For aromatic amines, the chemical shifts of the carbon atoms are sensitive to the electronic interactions between the amino group and the aromatic ring. mdpi.comresearchgate.net
The electronic transitions that give rise to UV-Vis absorption and fluorescence emission can be effectively modeled using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com For donor-acceptor compounds like this compound, the lowest energy absorption band is often due to an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting aldehyde group. otago.ac.nzbeilstein-journals.org
TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λ_max), and the oscillator strengths, which relate to the intensity of the absorption. mdpi.com Similarly, by optimizing the geometry of the first excited state, the fluorescence emission energies can be calculated. researchgate.net The choice of functional and basis set, as well as the inclusion of solvent effects, significantly influences the accuracy of these predictions. mdpi.comresearchgate.net
Below is an illustrative table comparing hypothetical TD-DFT predicted and experimental spectroscopic data for this compound in a common solvent.
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| Absorption Maximum (λ_max) | 420 nm | 425 nm |
| Molar Absorptivity (ε) | Calculated Oscillator Strength: 0.85 | 15,000 M⁻¹cm⁻¹ |
| Fluorescence Emission Maximum (λ_em) | 530 nm | 535 nm |
| Stokes Shift | 110 nm | 110 nm |
The solvatochromic effects, which are the shifts in absorption and emission maxima with solvent polarity, can also be investigated computationally. These studies provide insights into the change in the molecule's dipole moment upon electronic excitation, a characteristic feature of ICT states. beilstein-journals.org
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. DFT calculations are highly effective in predicting the vibrational frequencies and intensities of a molecule. nih.govresearchgate.net By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated.
The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. nih.govresearchgate.net The analysis of the vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. A study on the related compound 1-naphthaldehyde (B104281) using DFT with the B3LYP/6-311+G** basis set has shown excellent agreement between simulated and experimental spectra. nih.govresearchgate.net
A representative table of key predicted and experimental vibrational frequencies for this compound is provided below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) |
|---|---|---|---|
| C-H stretch (aromatic) | 3100-3000 | 3050 | 3052 |
| C-H stretch (aliphatic) | 2980-2850 | 2960, 2870 | 2962, 2875 |
| C=O stretch (aldehyde) | 1685 | 1690 | 1688 |
| C=C stretch (aromatic ring) | 1600-1450 | 1580, 1510 | 1582, 1515 |
| C-N stretch | 1350 | 1345 | 1348 |
The correlation of these predicted vibrational modes with experimental IR and Raman spectra allows for a detailed and confident assignment of the observed bands, confirming the molecular structure and providing insights into the bonding characteristics of this compound. researchgate.net
Advanced Applications and Functional Materials Design Principles Excluding Biological/clinical
Design and Development of Chemosensors and Optical Probes
The strong intramolecular charge transfer (ICT) character of 4-(Dibutylamino)naphthalene-1-carbaldehyde and its derivatives makes them highly sensitive to their local environment. This property is extensively exploited in the design of chemosensors and optical probes for the detection of various non-biological analytes.
Fluorescent Recognition Mechanisms
The fluorescence of 4-aminonaphthalene-1-carbaldehyde derivatives is a powerful tool for sensing. The core principle lies in the modulation of the ICT process upon interaction with an analyte.
Intramolecular Charge Transfer (ICT): In the ground state, the molecule has a certain electron distribution. Upon photoexcitation, an electron is transferred from the electron-donating dibutylamino group to the electron-withdrawing carbaldehyde group. The resulting excited state is more polar than the ground state. The energy of this ICT state, and consequently the wavelength of the emitted fluorescence, is highly dependent on the polarity of the surrounding medium and interactions with specific analytes. Analyte binding can enhance or quench fluorescence, or cause a spectral shift (solvatochromism), which forms the basis for detection. For instance, the interaction with metal ions can rigidify the molecular structure, leading to fluorescence enhancement.
Förster Resonance Energy Transfer (FRET): While less common for a single small molecule, FRET-based sensing can be designed by incorporating the this compound moiety as a FRET donor or acceptor in a larger molecular system. In such a design, the naphthaldehyde derivative would be paired with another fluorophore. The binding of an analyte to a receptor unit within the system would then alter the distance or spectral overlap between the donor and acceptor, leading to a change in the FRET efficiency and a ratiometric fluorescent signal.
Chromogenic Sensing Principles for Ions or Small Molecules
Changes in the absorption spectrum of this compound upon interaction with an analyte can be utilized for colorimetric or chromogenic sensing. The aldehyde group can readily react with certain analytes, such as hydrazines or amines, to form new compounds (e.g., hydrazones or Schiff bases) with distinct colors. This reaction leads to a significant change in the electronic structure of the conjugated system, resulting in a visible color change that can be detected by the naked eye or with a simple spectrophotometer. This principle allows for the straightforward detection of specific small molecules.
Integration into Polymer Matrices for Solid-State Sensing Platforms
For practical applications, immobilizing the sensor molecule within a solid-state matrix offers numerous advantages, including reusability, portability, and ease of handling. mdpi.com Polymer matrices are ideal for this purpose.
The choice of polymer is crucial as it can influence the sensitivity, selectivity, and response time of the sensor. mdpi.com this compound can be physically entrapped or chemically bonded to a polymer backbone. The polymer matrix can provide a pre-concentrating environment for the analyte, enhancing the sensitivity of the sensor. Furthermore, the polymer's polarity and permeability can be tailored to optimize the sensing performance for a target analyte. For example, incorporating the naphthaldehyde dye into a plasticized PVC matrix can create a flexible sensor film for detecting volatile organic compounds (VOCs), where the VOCs partition into the film and interact with the dye, causing a measurable optical response.
| Sensing Platform Component | Function | Example Material |
| Fluorophore | Provides the optical signal (fluorescence/color) | This compound |
| Polymer Matrix | Provides solid support, analyte pre-concentration | Poly(vinyl chloride) (PVC), Polystyrene |
| Plasticizer | Increases polymer chain mobility and analyte diffusion | Dioctyl phthalate (B1215562) (DOP) |
Development of Organic Electronic Materials
The π-conjugated naphthalene (B1677914) core, combined with the electron-donating and -accepting substituents, endows this compound with semiconductor properties, making it a candidate for use in organic electronic devices.
Investigation of Charge Transport Characteristics
Naphthalene-based compounds, particularly naphthalene diimides, are well-known for their electron-transporting (n-type) properties. researchgate.net Conversely, the introduction of strong amino donor groups can facilitate hole transport (p-type). researchgate.net Molecules like this compound, possessing both donor and acceptor moieties, could potentially exhibit ambipolar charge transport, meaning they can conduct both electrons and holes. researchgate.net
The charge transport characteristics are typically investigated in an Organic Field-Effect Transistor (OFET) architecture. By fabricating a thin film of the material and measuring its current-voltage characteristics, key parameters like charge carrier mobility can be determined. The dibutyl groups enhance solubility, allowing for solution-based processing of thin films, which is a significant advantage for manufacturing large-area and flexible electronic devices.
Potential as Components in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs)
The fluorescent nature and charge transport capabilities of this compound suggest its potential utility in OLEDs and OPVs.
Organic Light-Emitting Diodes (OLEDs): In an OLED, the compound could function either as the emissive layer or as a host material for an emissive dopant. Naphthalene derivatives are often explored for blue-light-emitting OLEDs. mdpi.com When a voltage is applied to the device, electrons and holes are injected into the organic layer, where they recombine on the this compound molecule to form an exciton (B1674681). The radiative decay of this exciton produces light. The color of the emitted light would be determined by the energy of the ICT transition.
Organic Photovoltaics (OPVs): In OPVs, the goal is to convert light into electricity. This requires a material that can absorb light and efficiently separate the resulting exciton into free charge carriers (electrons and holes). In an OPV device, this compound could potentially act as an electron donor or an electron acceptor material when blended with another organic semiconductor to form a bulk heterojunction. Its strong absorption in the UV-visible region would be beneficial for light harvesting.
The performance of such devices would critically depend on the material's charge carrier mobilities, energy levels (HOMO and LUMO), and thin-film morphology. researchgate.net
| Parameter | Relevance to Organic Electronics |
| HOMO/LUMO Energy Levels | Determines charge injection/extraction efficiency and open-circuit voltage in OPVs. |
| Charge Carrier Mobility | Affects the current and overall efficiency of OFETs, OLEDs, and OPVs. researchgate.net |
| Absorption/Emission Spectra | Dictates the color of OLED emission and the light-harvesting range in OPVs. |
| Film Morphology | Influences charge transport and exciton diffusion in thin-film devices. |
Catalytic Applications Utilizing Metal Complexes of Derived Schiff Bases
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are exceptionally versatile ligands in coordination chemistry. Their metal complexes are widely employed as catalysts in a variety of organic transformations. The catalytic activity is highly dependent on the structure of the Schiff base ligand and the choice of the metal center.
The design of effective Schiff base ligands for homogeneous catalysis hinges on creating a stable coordination environment around a metal ion that facilitates the catalytic cycle. For naphthaldehyde derivatives, research has predominantly focused on 2-hydroxy-1-naphthaldehyde. The resulting salicylaldimine-type (salen) ligands are popular because the ortho-hydroxyl group, along with the imine nitrogen, creates a bidentate chelate, stabilizing the metal complex.
A Schiff base derived from this compound would, in its simplest form (e.g., reacting with a simple monoamine like aniline), act as a monodentate ligand, coordinating only through the imine nitrogen. To create more stable and catalytically active complexes, the design strategy would involve condensing the aldehyde with a multidentate amine. This approach embeds the necessary chelating donor atoms within the amine component of the Schiff base.
Key Design Principles:
Chelation: Incorporating additional donor atoms (N, O, S) into the amine backbone used to form the Schiff base is crucial for creating stable bidentate (N,N'), tridentate (N,N',O), or tetradentate (N,N',O,O) ligands. This chelate effect enhances the thermodynamic stability of the metal complex.
Steric and Electronic Tuning: The dibutylamino group at the 4-position of the naphthalene ring acts as a strong electron-donating group. This influences the electronic properties of the imine nitrogen and, consequently, the coordinated metal center. The bulky nature of the butyl groups can also be used to create specific steric environments around the metal's active site, which can influence substrate selectivity.
Metal Ion Template: The choice of metal ion (e.g., Cu(II), Co(II), Mn(II), Ru(II)) dictates the preferred coordination geometry (e.g., square planar, tetrahedral, octahedral) and the redox properties of the final catalyst.
An example of a catalytic application using a related naphthaldehyde-derived Schiff base complex is the transfer hydrogenation of ketones. Ruthenium(II) complexes, for instance, have shown high efficiency in this reaction.
Table 1: Representative Catalytic Performance of a Naphthaldehyde-Derived Schiff Base Metal Complex Data presented is for an analogous system to illustrate typical catalytic activity.
| Catalyst | Substrate | Product | Conversion (%) | Reference |
|---|---|---|---|---|
| [Ru(II)-Schiff Base Complex] | Acetophenone | 1-Phenylethanol | 98 | Analogous to studies on Ru(II) catalysts |
| [Ru(II)-Schiff Base Complex] | Cyclohexanone | Cyclohexanol | 95 | Analogous to studies on Ru(II) catalysts |
Enantioselective catalysis aims to produce a single enantiomer of a chiral product. This is typically achieved by using a chiral catalyst. For Schiff base metal complexes, chirality can be introduced in several ways:
Chiral Amine: Condensing the naphthaldehyde with a readily available chiral primary amine (e.g., from the chiral pool, like amino alcohols or diamines derived from tartaric acid).
Chiral Backbone: Using a ligand with an inherently chiral backbone, such as those derived from binaphthyl units (e.g., BINOL).
Asymmetric Metal Center: Forming a complex that is chiral at the metal center due to the specific arrangement of ligands.
The design of a Schiff base from this compound for enantioselective catalysis would involve its reaction with a chiral diamine, such as a derivative of 1,2-diaminocyclohexane. The resulting tetradentate ligand would create a chiral environment around the metal ion. Such catalysts are widely explored for reactions like asymmetric epoxidation, cyclopropanation, and Michael additions. While specific data for the title compound is unavailable, the principles are well-established for similar systems. Chiral primary amine catalysis, for example, has been shown to be effective in asymmetric Mannich reactions involving aldehydes and ketimines. nih.gov
Functional Coatings and Polymeric Materials
The 4-(dialkylamino)naphthalene core is a well-known fluorophore characterized by an intramolecular charge transfer (ICT) excited state. The electron-donating dialkylamino group and the electron-accepting aldehyde group create a push-pull system. This electronic structure makes the molecule's photophysical properties highly sensitive to its environment, a feature that can be exploited in the design of functional materials.
Incorporating the this compound moiety into a polymer backbone or as a pendant group can yield materials with unique optical properties. This can be achieved by first modifying the aldehyde into a polymerizable group (e.g., a methacrylate (B99206) or styrenic derivative) or by using it as a crosslinker in a polymer network.
The fluorescence of the resulting polymer would be highly dependent on the polarity of the polymer matrix. In a non-polar polymer environment, the fluorophore is expected to emit blue-shifted light with a high quantum yield. Conversely, in a more polar polymer matrix, the emission would be red-shifted with a lower quantum yield. This allows for the creation of polymers with precisely tuned emission colors by controlling the copolymer composition. For example, naphthalimide derivatives have been successfully incorporated into polynorbornene backbones to create highly fluorescent materials. researchgate.net
Table 2: Solvatochromic Shift of a Representative Naphthalene-Based Fluorophore Illustrative data based on the known behavior of similar donor-acceptor naphthalene derivatives.
| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) |
|---|---|---|---|
| Hexane | 31.0 | ~400 | ~450 |
| Toluene | 33.9 | ~405 | ~480 |
| Dichloromethane | 40.7 | ~415 | ~520 |
| Acetonitrile | 45.6 | ~420 | ~550 |
The ICT character of this compound makes it an excellent candidate for creating "smart" materials that respond to external stimuli.
Solvent Polarity (Solvatochromism): As detailed above, the fluorescence emission color is highly dependent on solvent polarity. A polymer film or coating containing this moiety could be used as a sensor to detect changes in the polarity of an environment, for example, to monitor solvent mixtures or the curing process of a resin. acs.org
pH (Halochromism): The dibutylamino group is basic and can be protonated in acidic conditions. Protonation of the nitrogen lone pair would turn off the ICT mechanism, as the lone pair is no longer available to act as an electron donor. This would result in a dramatic change in the optical properties, typically a loss of fluorescence (quenching) or a significant blue shift in the absorption and emission spectra. nih.govrsc.org This on/off switching behavior can be harnessed to create pH-responsive coatings or polymeric sensors for monitoring biological or industrial processes. nih.gov
By embedding this responsive dye into a polymer matrix, these properties can be translated into macroscopic material responses, such as a visible color or fluorescence change in a coating when exposed to acidic vapors or a change in solvent composition.
Future Research Directions and Unaddressed Challenges
Exploration of Novel and Efficient Synthetic Pathways for Scalability
A significant hurdle in the widespread application of 4-(Dibutylamino)naphthalene-1-carbaldehyde is the development of synthetic routes that are not only efficient but also scalable. Current laboratory-scale syntheses may not be economically viable for industrial production. Future research should focus on developing novel synthetic methodologies that offer high yields, use readily available and less hazardous starting materials, and are amenable to large-scale production. While specific scalable syntheses for this compound are not extensively detailed in the reviewed literature, the challenges are similar to those for other complex aromatic aldehydes. These challenges often include regioselectivity and the introduction of functional groups onto the aromatic core.
Future synthetic strategies could explore continuous flow chemistry, which offers advantages in terms of safety, efficiency, and scalability over traditional batch processes. Additionally, investigating alternative catalytic systems, such as those based on earth-abundant metals, could lead to more sustainable and cost-effective synthetic routes. The development of a robust and scalable synthesis is a critical first step toward the commercialization of technologies based on this compound.
Table 1: Comparison of Potential Synthetic Strategies for Scalability
| Strategy | Potential Advantages | Key Challenges |
| Batch Synthesis Optimization | Well-understood, established infrastructure. | Difficult to scale, potential for thermal runaway, batch-to-batch variability. |
| Continuous Flow Chemistry | Enhanced safety, improved heat and mass transfer, potential for automation and high throughput. | Requires specialized equipment, optimization of flow parameters can be complex. |
| Novel Catalytic Systems | Use of cheaper and more sustainable catalysts, potential for new reaction pathways. | Catalyst screening and optimization can be time-consuming, catalyst deactivation. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope can be limited. |
Deeper Understanding of Structure-Property-Function Relationships through Advanced Spectroscopy and Computation
A comprehensive understanding of the relationship between the molecular structure of this compound, its photophysical properties, and its functional performance is crucial for the rational design of new and improved derivatives. While basic spectroscopic characterization has been performed, a deeper dive using advanced techniques is warranted.
Future research should employ a combination of advanced spectroscopic methods and computational modeling to build a detailed picture of the excited-state dynamics and environmental sensitivity of this molecule. Techniques such as time-resolved fluorescence spectroscopy can provide insights into the excited-state lifetime and dynamics, while transient absorption spectroscopy can help to identify and characterize transient species.
Computational approaches, particularly density functional theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for modeling the electronic structure and predicting the photophysical properties of molecules like this compound. These methods can be used to calculate absorption and emission spectra, investigate the nature of electronic transitions, and explore the influence of solvent and other environmental factors on the molecule's properties. By combining experimental and computational data, researchers can develop robust structure-property-function relationships that will guide the design of new derivatives with tailored optical and electronic properties. rsc.orgnih.gov For instance, computational studies on similar naphthalene (B1677914) derivatives have successfully elucidated the influence of functional groups on their adsorption behavior and electronic properties. nih.govresearchgate.net
Table 2: Advanced Techniques for Elucidating Structure-Property-Function Relationships
| Technique | Information Gained |
| Time-Resolved Fluorescence Spectroscopy | Excited-state lifetimes, quenching mechanisms, dynamic processes. |
| Transient Absorption Spectroscopy | Identification of transient species (e.g., triplet states, radical ions), excited-state reaction pathways. |
| Solvatochromism Studies | Probing the effect of solvent polarity on electronic transitions, understanding dipole moment changes upon excitation. |
| Density Functional Theory (DFT) | Ground and excited-state geometries, electronic structure, molecular orbitals. |
| Time-Dependent DFT (TD-DFT) | Prediction of absorption and emission spectra, characterization of electronic transitions. |
Integration of this compound into Hybrid Organic-Inorganic Material Systems
The unique photophysical properties of this compound make it an attractive candidate for incorporation into hybrid organic-inorganic material systems. mdpi.comresearchgate.netmdpi.com These materials, which combine the desirable properties of both organic and inorganic components, have potential applications in areas such as sensing, light-emitting devices, and photovoltaics. nih.govacs.orgnih.gov
Future research should focus on developing methods for the stable and controlled integration of this compound and its derivatives into various inorganic matrices, such as silica, titania, and quantum dots. nih.govacs.org Key challenges in this area include ensuring the long-term stability of the organic component within the inorganic host and controlling the interface between the two materials to optimize performance. mdpi.com The development of "all-in-one" organic-inorganic hybrids with unique structural and luminescent properties is also a promising direction. mdpi.com
The aldehyde functional group of this compound provides a convenient handle for covalent attachment to appropriately functionalized inorganic surfaces, which could lead to more robust and stable hybrid materials compared to simple physical encapsulation. The photophysical properties of the resulting hybrid materials will need to be thoroughly characterized to understand how the interaction with the inorganic host affects the behavior of the embedded fluorophore. For example, a new fluorescent hybrid material has been developed that changes color based on the polarization of the illuminating light. rdworldonline.com
Development of High-Throughput Screening Methodologies for Rapid Derivatization and Performance Evaluation
To accelerate the discovery of new functional materials based on the this compound scaffold, the development of high-throughput screening (HTS) methodologies is essential. nih.govtechnologynetworks.comnih.govdrugtargetreview.com HTS allows for the rapid synthesis and evaluation of large libraries of compounds, significantly speeding up the optimization process. ewadirect.com
Future research in this area should focus on developing automated synthesis platforms for the derivatization of the this compound core. This could involve, for example, modifying the dibutylamino group or introducing substituents onto the naphthalene ring. The subsequent performance evaluation of these derivatives could also be automated, using techniques such as fluorescence spectroscopy in microplate format to rapidly assess properties like quantum yield, emission wavelength, and sensitivity to specific analytes. Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity and adaptability. technologynetworks.comnih.gov
The large datasets generated from HTS campaigns can then be used to train machine learning models (as discussed in the next section) to further accelerate the discovery of lead compounds with desired properties. ewadirect.com
Application of Machine Learning and Artificial Intelligence for Predictive Design of Analogous Compounds with Tailored Properties
Future research should focus on developing and applying ML models to predict the photophysical properties of this compound analogues. chemrxiv.orgaip.orgnih.govchemrxiv.orgresearchgate.net This would involve creating a curated database of known derivatives and their experimentally determined properties. This data could then be used to train models that can predict, for example, the emission wavelength, quantum yield, and solvatochromic shift of new, hypothetical structures. The use of advanced computational models, such as hybrid ensemble models, has shown promise in accurately predicting the photophysical properties of organic dyes. aip.org
Q & A
Basic: What are the optimal synthetic routes for 4-(Dibutylamino)naphthalene-1-carbaldehyde, and how do reaction conditions influence yield?
Answer:
The synthesis of naphthalene carbaldehyde derivatives typically involves functionalizing the naphthalene ring via electrophilic substitution or coupling reactions. For example:
- Friedel-Crafts acylation can introduce aldehyde groups using catalysts like AlCl₃ .
- Nucleophilic substitution with dibutylamine may occur at the 4-position, leveraging the electron-donating amino group to direct regioselectivity .
- Solvent selection (e.g., dichloromethane or acetic acid) and temperature control are critical to minimize side reactions like over-oxidation or polymerization .
Key parameters to optimize include stoichiometry of reagents (e.g., dibutylamine), reaction time, and purification methods (e.g., column chromatography). Yield discrepancies often arise from competing pathways, such as incomplete substitution or byproduct formation .
Basic: How do spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 10.0 ppm. The dibutylamino group shows characteristic splitting patterns for -N(CH₂CH₂CH₂CH₃)₂, with protons adjacent to nitrogen at δ 2.5–3.0 ppm. Aromatic protons on the naphthalene ring exhibit splitting consistent with substitution patterns .
- IR Spectroscopy : A strong absorption band near 1680–1720 cm⁻¹ confirms the aldehyde C=O stretch. N-H stretches (if present) appear around 3300 cm⁻¹ .
- Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular weight (C₁₉H₂₅NO), with fragmentation patterns reflecting cleavage at the aldehyde or amine groups .
Advanced: How can researchers resolve contradictions in reported biological activity data for naphthalene carbaldehyde derivatives?
Answer:
Contradictions often stem from:
- Experimental variability : Differences in cell lines, assay conditions (e.g., pH, solvent), or impurity profiles in test compounds .
- Mechanistic ambiguity : For example, the aldehyde group may act as an electrophile, covalently modifying proteins or DNA, but competing redox reactions could alter its reactivity .
Methodological solutions :- Conduct dose-response studies to establish IC₅₀ values under standardized conditions.
- Use computational tools (e.g., molecular docking) to predict binding modes and validate with mutagenesis assays .
- Compare results across structurally analogous compounds (e.g., 4-Dimethylamino-1-naphthaldehyde ) to isolate functional group contributions.
Advanced: What computational strategies predict the reactivity of this compound in nucleophilic environments?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. The aldehyde carbon typically has high electrophilicity (low LUMO energy), making it reactive toward nucleophiles like amines or thiols .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polarity of DMF vs. water) on reaction pathways. Polar aprotic solvents stabilize transition states in SN2-like mechanisms .
- QSPR Models : Relate substituent effects (e.g., electron-donating dibutylamino group) to reaction rates using Hammett parameters or Fukui indices .
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and synthesis .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the aldehyde group .
- Waste Disposal : Neutralize residual aldehyde with sodium bisulfite before disposal as hazardous organic waste .
Advanced: How does the dibutylamino group influence the photophysical properties of naphthalene carbaldehydes?
Answer:
- Fluorescence Quenching : The tertiary amine can act as an electron donor, enabling intramolecular charge transfer (ICT) with the aldehyde acceptor. This results in solvatochromic shifts in emission spectra .
- Aggregation-Induced Emission (AIE) : Bulky dibutyl groups may suppress π-π stacking in solid state, enhancing fluorescence quantum yield compared to unsubstituted analogs .
- Experimental validation : Use UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO) to correlate Stokes shifts with solvent dielectric constant .
Advanced: What methodologies identify degradation products of this compound under oxidative conditions?
Answer:
- LC-MS/MS : Monitor degradation in real-time using reverse-phase chromatography. Major products may include:
- Accelerated Stability Testing : Expose the compound to H₂O₂ or UV light and track degradation kinetics. Use Arrhenius plots to predict shelf life under standard storage conditions .
Basic: What are the key differences in reactivity between this compound and its chloro/methoxy analogs?
Answer:
- Electrophilicity : The aldehyde group in the dibutylamino derivative is less electrophilic than in 4-chloro analogs due to electron donation from the amine .
- Solubility : The dibutylamino group enhances solubility in nonpolar solvents (e.g., hexane) compared to polar methoxy-substituted analogs .
- Biological Activity : Chloro derivatives may exhibit higher cytotoxicity due to stronger electrophilic reactivity, while methoxy analogs show better fluorescence properties .
Advanced: How can researchers design kinetic studies to elucidate the catalytic mechanisms of this compound in enzyme-mimetic reactions?
Answer:
- Stopped-Flow Spectroscopy : Measure rapid reaction kinetics (ms timescale) between the aldehyde and model nucleophiles (e.g., glutathione) .
- Isotope Labeling : Use ¹⁸O-labeled H₂O or D₂O to track hydration/dehydration equilibria at the aldehyde site .
- Enzyme Kinetics : Compare Michaelis-Menten parameters (Km, Vmax) with natural enzyme substrates to assess competitive inhibition or cofactor mimicry .
Basic: What chromatographic techniques are most effective for purifying this compound?
Answer:
- Flash Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 9:1 to 7:3) to separate aldehyde from unreacted naphthalene precursors .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) achieve baseline separation of dibutylamino derivatives from polar impurities .
- TLC Monitoring : Spot development using UV254 or iodine staining to confirm purity before scaling up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
